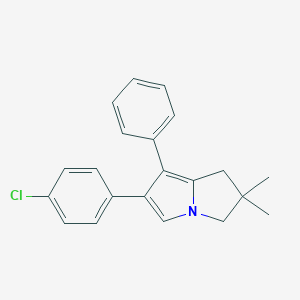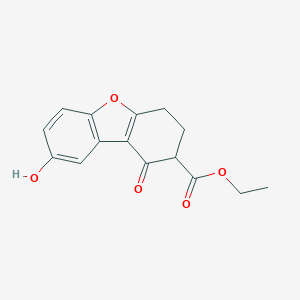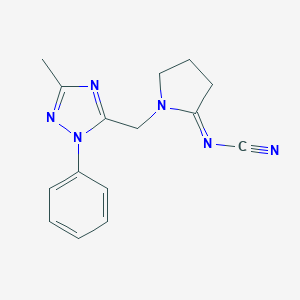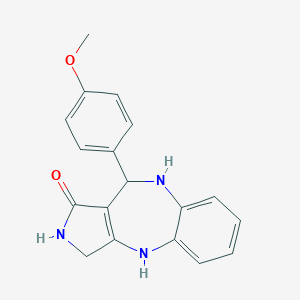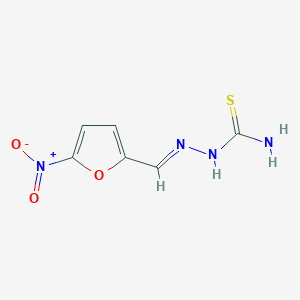
5-Nitro-2-furaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-furaldehyde thiosemicarbazone (5-NITFS) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a thiosemicarbazone derivative of 5-nitro-2-furaldehyde, which is known for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-furaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacterial and fungal cells. The compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity and interfering with their DNA replication and protein synthesis. Additionally, 5-Nitro-2-furaldehyde thiosemicarbazone has been found to induce apoptosis in cancer cells, which could be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-Nitro-2-furaldehyde thiosemicarbazone can exert various biochemical and physiological effects on cells and tissues. The compound has been found to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to their apoptosis. It has also been shown to modulate the expression of various genes involved in inflammation and immune response, suggesting its potential as an immunomodulatory agent. Furthermore, 5-Nitro-2-furaldehyde thiosemicarbazone has been reported to exhibit low toxicity in healthy cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Nitro-2-furaldehyde thiosemicarbazone in lab experiments is its high potency and specificity against bacterial, fungal, and cancer cells. The compound is readily available in large quantities, making it easy to conduct experiments and optimize its use. However, one of the limitations of using 5-Nitro-2-furaldehyde thiosemicarbazone is its potential toxicity in high concentrations, which could limit its therapeutic applications. Additionally, the mechanism of action of the compound is not fully understood, which could hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions that could be explored in the research of 5-Nitro-2-furaldehyde thiosemicarbazone. One direction could be to investigate its potential as an immunomodulatory agent, given its ability to modulate the expression of various genes involved in inflammation and immune response. Another direction could be to optimize the synthesis method of the compound to increase its yield and purity. Furthermore, 5-Nitro-2-furaldehyde thiosemicarbazone could be further investigated for its potential to target specific signaling pathways involved in cancer cell survival and proliferation, which could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of 5-Nitro-2-furaldehyde thiosemicarbazone involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide in the presence of a catalyst. The reaction takes place in an acidic medium, and the product is obtained in high yield and purity. The synthesis method has been optimized to produce 5-Nitro-2-furaldehyde thiosemicarbazone in large quantities, making it readily available for research purposes.
Applications De Recherche Scientifique
5-Nitro-2-furaldehyde thiosemicarbazone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant antibacterial and antifungal activity against a wide range of pathogens. It has also been shown to possess antitumor properties, making it a potential candidate for cancer therapy. Furthermore, 5-Nitro-2-furaldehyde thiosemicarbazone has been investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory and oxidative stress-related disorders.
Propriétés
Numéro CAS |
831-71-0 |
|---|---|
Nom du produit |
5-Nitro-2-furaldehyde thiosemicarbazone |
Formule moléculaire |
C6H6N4O3S |
Poids moléculaire |
214.2 g/mol |
Nom IUPAC |
[(E)-(5-nitrofuran-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H6N4O3S/c7-6(14)9-8-3-4-1-2-5(13-4)10(11)12/h1-3H,(H3,7,9,14)/b8-3+ |
Clé InChI |
XWUHTDIIQSYUDH-FPYGCLRLSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=S)N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=S)N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=S)N |
Autres numéros CAS |
831-71-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



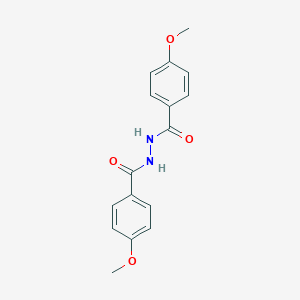
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)
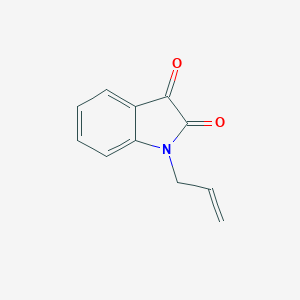

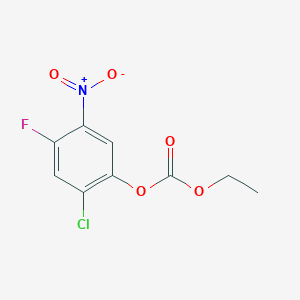

![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
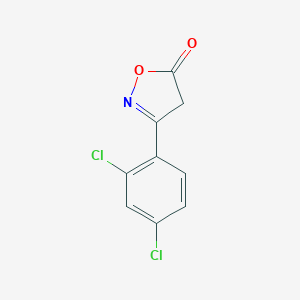
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
